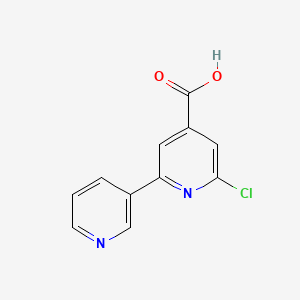![molecular formula C9H15NOS B13155068 (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is an aromatic amine with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered ring, and an amine group attached to an ethyl chain. The methoxyethyl group adds further complexity to its structure, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with a suitable amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .
Another method involves the condensation of thiophene-2-ethylamine with methoxyacetaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired amine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted amines .
Aplicaciones Científicas De Investigación
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-ethylamine: This compound lacks the methoxyethyl group, making it less versatile in certain reactions.
Methoxy[1-(thiophen-2-yl)ethyl]amine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is unique due to the presence of both the methoxyethyl and thiophene groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C9H15NOS/c1-8(10-5-6-11-2)9-4-3-7-12-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Clave InChI |
PHOLWTBFOMZGDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CS1)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)

![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)









![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
